![molecular formula C23H18N2O4S B6077588 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide](/img/structure/B6077588.png)
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide
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Overview
Description
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide, also known as BMQC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BMQC belongs to the class of quinoline derivatives and has been studied for its promising biological activities.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide is not fully understood. However, several studies have suggested that it inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide has been shown to exhibit several biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately, cell death. 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide has also been shown to decrease the levels of certain signaling molecules that are involved in cancer cell survival and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide in lab experiments is its potent anti-cancer activity. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for the study of 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide. One of the most promising areas is the development of 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide-based drugs for the treatment of cancer. Further studies are also needed to elucidate its mechanism of action and optimize its use in various applications. Additionally, 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide could be studied for its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its potent anti-cancer activity and other biological activities make it a promising compound for further study. However, further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Synthesis Methods
The synthesis of 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide has been reported in several studies. One of the most common methods involves the condensation of 2-aminobenzodioxole, 6-methoxy-2-naphthaldehyde, and 2-thiophenemethylamine in the presence of acetic acid and ethanol. The resulting product is then subjected to further purification steps to obtain pure 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry. 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its anti-inflammatory and anti-microbial activities.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-27-15-5-6-19-17(10-15)18(23(26)24-12-16-3-2-8-30-16)11-20(25-19)14-4-7-21-22(9-14)29-13-28-21/h2-11H,12-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAUDIFXEWGDAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CS3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide |
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